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Introduction
Branebrutinib (BMS-986195) is a potent and highly selective covalent inhibitor of Bruton's

Tyrosine Kinase (BTK), a critical signaling protein in B-cells and myeloid cells.[1][2] As a non-

receptor tyrosine kinase, BTK plays a pivotal role in the B-cell receptor (BCR) and Fc receptor

signaling pathways, which are implicated in the pathophysiology of numerous autoimmune

diseases and B-cell malignancies.[3][4][5] Branebrutinib forms a covalent bond with a cysteine

residue (Cys481) in the active site of BTK, leading to its irreversible inactivation.[1][6][7] This

application note provides detailed protocols for in vitro assays to determine the occupancy of

BTK by branebrutinib, a crucial parameter for evaluating its pharmacological activity.

Mechanism of Action
Branebrutinib's high potency is demonstrated by its low nanomolar IC50 values for BTK.[8] Its

covalent binding mechanism ensures prolonged target engagement even after the drug has

been cleared from circulation, a key feature for its therapeutic efficacy.[1][9] The selectivity of

branebrutinib for BTK over other kinases minimizes off-target effects, contributing to a

favorable safety profile.[1][8]
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The following tables summarize the key quantitative data for branebrutinib from in vitro and

clinical studies.

Parameter Value Cell/System Reference

IC50 (BTK) 0.1 nM Recombinant BTK [8][10][11][12][13]

IC50 (TEC) 0.9 nM Recombinant TEC [8]

IC50 (BMX) 1.5 nM Recombinant BMX [8]

IC50 (TXK) 5 nM Recombinant TXK [8]

IC50 (BCR-stimulated

CD69 expression)
11 nM Human whole blood [4][8]

BTK Inactivation

(IC50)
5 nM Human whole blood [4]

Table 1: In Vitro Potency of Branebrutinib

Dose
BTK
Occupancy

Time Point
Study
Population

Reference

10 mg (single

dose)
100% Post-dose

Healthy

Participants
[1][2]

≥3 mg (once

daily)
>99% Steady state

Healthy

Participants
[4]

3 mg (once daily) 100% Maintained
Healthy

Participants
[11][13]

≥1 mg (once

daily)
>90% Projected

Healthy

Participants
[11][13]

Table 2: Branebrutinib BTK Occupancy in Clinical Studies

Signaling Pathway and Experimental Workflow
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The following diagrams illustrate the BTK signaling pathway and a general experimental

workflow for determining BTK occupancy.
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Caption: BTK Signaling Pathway Inhibition by Branebrutinib.
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Caption: General Experimental Workflow for BTK Occupancy Assay.
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Experimental Protocols
Protocol 1: Time-Resolved Fluorescence Resonance
Energy Transfer (TR-FRET) based BTK Occupancy
Assay
This protocol is adapted from a method developed for another covalent BTK inhibitor and is

suitable for high-throughput screening.[5][14][15][16]

Materials:

Ramos B-cells (or other suitable B-cell line)

Branebrutinib

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

DPBS (Dulbecco's Phosphate-Buffered Saline)

Lysis Buffer (e.g., 0.68x Invitrogen Lysis Buffer with 4x Cisbio Blocking Reagent)[14]

Biotinylated probe (a branebrutinib analog with a biotin tag)

Detection reagents: Terbium (Tb)-conjugated anti-BTK antibody, D2-conjugated anti-BTK

antibody (binding a different epitope), and G2-conjugated streptavidin.

384-well assay plates

Procedure:

Cell Culture and Treatment:

Culture Ramos B-cells to a density of approximately 1 x 10^6 cells/mL.

Treat cells with varying concentrations of branebrutinib for 1-2 hours at 37°C. Include a

vehicle control (e.g., DMSO).

Cell Lysis:
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Harvest cells by centrifugation (e.g., 250 x g for 10 minutes).

Wash the cell pellet with DPBS.

Resuspend the cell pellet in Lysis Buffer at a concentration of 1.25 x 10^7 cells/mL and

incubate for 1 hour at room temperature to prepare the cell lysate.[14]

TR-FRET Assay:

Add 4 µL of cell lysate per well to a 384-well plate.

Add 2 µL of the biotinylated probe solution (e.g., 5 µM in lysis buffer) and incubate for 1

hour.[14]

Prepare a detection solution containing Tb-anti-BTK, D2-anti-BTK, and G2-streptavidin in

detection buffer.

Add 4 µL of the detection solution to each well.[14]

Data Acquisition and Analysis:

Read the plate on a TR-FRET compatible reader, measuring emissions at two

wavelengths (e.g., 520 nm for G2 and 665 nm for D2) after excitation of the Tb donor.

Calculate the emission ratio (acceptor/donor) for both free BTK (Tb to G2) and total BTK

(Tb to D2).

Determine the percentage of BTK occupancy using the following formula: % Occupancy =

(1 - (Free BTK signal in treated sample / Free BTK signal in vehicle control)) * 100

Protocol 2: Western Blot-based BTK Occupancy Assay
This method provides a semi-quantitative assessment of BTK occupancy.

Materials:

Ramos B-cells

Branebrutinib
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Cell culture medium

PBS

SDS-PAGE sample buffer

Primary antibody against BTK

HRP-conjugated secondary antibody

Chemiluminescent substrate

Nitrocellulose or PVDF membrane

Procedure:

Cell Treatment and Lysis:

Treat Ramos cells with branebrutinib as described in Protocol 1.

Wash cells with ice-cold PBS.

Lyse cells by adding 1x SDS sample buffer and sonicating to shear DNA.[4]

SDS-PAGE and Western Blotting:

Perform SDS-PAGE on the cell lysates, loading equal amounts of total protein per lane.[2]

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[2][11]

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for

1 hour.[2][4]

Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.[4]

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.[2][4]

Detection and Analysis:
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Apply a chemiluminescent substrate and visualize the protein bands using an imaging

system.[7]

To assess occupancy, after initial treatment with branebrutinib and cell lysis, the lysate

can be incubated with a biotinylated covalent BTK probe. Unoccupied BTK will be

captured by the probe. The captured BTK can then be detected by western blot for biotin,

allowing for a comparison of free BTK between treated and untreated samples.

Protocol 3: Mass Spectrometry-based BTK Occupancy
Assay
This is a highly sensitive and quantitative method for determining BTK occupancy.[6][17]

Materials:

Ramos B-cells

Branebrutinib

Cell culture medium

PBS

Lysis buffer compatible with mass spectrometry

Reagents for protein digestion (e.g., trypsin)

LC-MS/MS system

Procedure:

Sample Preparation:

Treat cells with branebrutinib and prepare cell lysates as described in the previous

protocols.

Isolate BTK from the lysate, for example, through immunoprecipitation.
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Digest the isolated BTK with trypsin to generate peptides.

LC-MS/MS Analysis:

Analyze the peptide mixture using an LC-MS/MS system.

Monitor the specific peptide containing the Cys481 residue.

Quantify the unmodified peptide (free BTK) and the branebrutinib-adducted peptide

(occupied BTK).

Data Analysis:

Calculate the percentage of BTK occupancy based on the relative abundance of the

modified and unmodified Cys481-containing peptides.

Conclusion
The provided protocols offer robust methods for the in vitro determination of BTK occupancy by

branebrutinib. The choice of assay will depend on the specific research needs, available

equipment, and desired throughput. Accurate measurement of BTK occupancy is essential for

understanding the pharmacodynamics of branebrutinib and for the development of this

promising therapeutic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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